Spectroscopic Profile of 3-(4-Methylsulfonylphenyl)isonicotinic Acid: A Technical Guide
Spectroscopic Profile of 3-(4-Methylsulfonylphenyl)isonicotinic Acid: A Technical Guide
Introduction
3-(4-Methylsulfonylphenyl)isonicotinic acid is a bifunctional organic molecule integrating a pyridine-4-carboxylic acid (isonicotinic acid) core with a 4-methylsulfonylphenyl substituent. This unique combination of a polar, heterocyclic carboxylic acid and a sulfone-containing aromatic ring imparts a range of physicochemical properties relevant to pharmaceutical and materials science research. The isonicotinic acid moiety provides a handle for forming salts, esters, and amides, and for coordination to metal centers. The methylsulfonylphenyl group is a common pharmacophore known to influence solubility, metabolic stability, and target binding.
This technical guide provides a comprehensive overview of the key spectroscopic data for 3-(4-Methylsulfonylphenyl)isonicotinic acid, offering insights for its unambiguous identification and characterization. The presented data is a synthesis of established spectroscopic principles and data from closely related structural analogues.
Molecular Structure and Key Functional Groups
A thorough understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The key structural features of 3-(4-Methylsulfonylphenyl)isonicotinic acid are the isonicotinic acid moiety and the 4-methylsulfonylphenyl group.
Figure 1: Molecular Structure of 3-(4-Methylsulfonylphenyl)isonicotinic acid.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The expected ¹H NMR spectrum of 3-(4-Methylsulfonylphenyl)isonicotinic acid in a solvent like DMSO-d₆ would exhibit distinct signals for the protons of the isonicotinic acid ring and the methylsulfonylphenyl ring.
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.5 | br s | 1H | COOH |
| ~8.8 | d | 2H | H-2, H-6 (Isonicotinic acid) |
| ~8.0 | d | 2H | H-3', H-5' (Phenyl sulfone) |
| ~7.8 | d | 2H | H-3, H-5 (Isonicotinic acid) |
| ~7.7 | d | 2H | H-2', H-6' (Phenyl sulfone) |
| ~3.2 | s | 3H | -SO₂CH₃ |
Rationale for Experimental Choices and Interpretation:
-
Solvent: DMSO-d₆ is a common choice for dissolving carboxylic acids due to its ability to form hydrogen bonds, which helps in observing the acidic proton.
-
Isonicotinic Acid Protons: The protons on the pyridine ring are expected to appear in the aromatic region (7.0-9.0 ppm). The protons at positions 2 and 6 are adjacent to the nitrogen atom and are therefore expected to be the most deshielded. The protons at positions 3 and 5 will appear at a slightly upfield chemical shift.
-
Methylsulfonylphenyl Protons: The protons on the phenyl ring will also resonate in the aromatic region. The electron-withdrawing nature of the sulfone group will deshield the aromatic protons. The protons ortho to the sulfone group (H-2', H-6') are expected to be more deshielded than the protons meta to it (H-3', H-5').
-
Methyl Protons: The methyl protons of the sulfone group are expected to appear as a sharp singlet around 3.2 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The expected ¹³C NMR spectrum of 3-(4-Methylsulfonylphenyl)isonicotinic acid will show distinct signals for each unique carbon atom.
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~165.0 | C=O (Carboxylic acid) |
| ~150.0 | C-2, C-6 (Isonicotinic acid) |
| ~145.0 | C-4' (Phenyl sulfone) |
| ~141.0 | C-4 (Isonicotinic acid) |
| ~139.0 | C-1' (Phenyl sulfone) |
| ~130.0 | C-2', C-6' (Phenyl sulfone) |
| ~128.0 | C-3', C-5' (Phenyl sulfone) |
| ~122.0 | C-3, C-5 (Isonicotinic acid) |
| ~43.0 | -SO₂CH₃ |
Causality in Chemical Shifts:
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon is highly deshielded and appears at the downfield end of the spectrum.
-
Isonicotinic Acid Carbons: The carbons of the pyridine ring have characteristic chemical shifts, with the carbons adjacent to the nitrogen (C-2, C-6) being the most deshielded. The carbon bearing the carboxylic acid group (C-4) will also be significantly deshielded.
-
Phenyl Sulfone Carbons: The ipso-carbon attached to the sulfone group (C-4') is expected to be deshielded. The other aromatic carbons will have shifts influenced by the electron-withdrawing sulfone group.
-
Methyl Carbon: The methyl carbon of the sulfone group will appear at the most upfield region of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For 3-(4-Methylsulfonylphenyl)isonicotinic acid, electrospray ionization (ESI) would be a suitable technique.
Predicted Mass Spectrometry Data (ESI+)
| m/z | Interpretation |
| 278.04 | [M+H]⁺ (Calculated for C₁₃H₁₁NO₄S) |
| 260.03 | [M - H₂O + H]⁺ |
| 232.03 | [M - COOH + H]⁺ |
| 155.04 | [C₇H₅SO₂]⁺ |
| 124.03 | [C₆H₄NO₂]⁺ |
Fragmentation Pathway:
The fragmentation of aromatic carboxylic acids in mass spectrometry often involves the loss of water and the carboxyl group.[1][2][3][4][5] The sulfone group can also undergo characteristic fragmentation.
Figure 2: Predicted Mass Spectrometry Fragmentation Pathway.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-2500 | Broad | O-H stretch (Carboxylic acid) |
| 1710-1680 | Strong | C=O stretch (Carboxylic acid) |
| 1600-1450 | Medium | C=C and C=N stretching (Aromatic rings) |
| 1320-1280 | Strong | Asymmetric SO₂ stretch |
| 1160-1120 | Strong | Symmetric SO₂ stretch |
Interpretation of Key Bands:
-
O-H Stretch: The broad absorption in the region of 3100-2500 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretching of a carboxylic acid.[6]
-
C=O Stretch: A strong absorption band between 1710 and 1680 cm⁻¹ is indicative of the carbonyl (C=O) stretching of the carboxylic acid.[7][8][9]
-
Aromatic Ring Vibrations: The absorptions in the 1600-1450 cm⁻¹ region are due to the C=C and C=N stretching vibrations of the pyridine and phenyl rings.[10]
-
SO₂ Stretches: The strong bands corresponding to the asymmetric and symmetric stretching of the sulfone (SO₂) group are typically observed around 1320-1280 cm⁻¹ and 1160-1120 cm⁻¹, respectively.[11][12][13][14]
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data described above.
1. NMR Spectroscopy
Figure 3: General Workflow for NMR Sample Preparation and Data Acquisition.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of 3-(4-Methylsulfonylphenyl)isonicotinic acid and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals for the ¹H NMR spectrum.
2. Mass Spectrometry (ESI)
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Introduce the sample solution into the electrospray ionization source of the mass spectrometer via direct infusion or through an HPLC system.
-
Data Acquisition: Acquire the mass spectrum in the positive ion mode.
-
Tandem MS (MS/MS): To confirm the fragmentation pattern, perform tandem mass spectrometry by selecting the parent ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID).
3. Infrared (IR) Spectroscopy
Step-by-Step Protocol:
-
Sample Preparation (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
Pellet Formation: Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and record the spectrum.
Conclusion
The spectroscopic data presented in this guide, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy, provide a robust framework for the characterization of 3-(4-Methylsulfonylphenyl)isonicotinic acid. The predicted chemical shifts, mass-to-charge ratios, and absorption frequencies are based on the well-established spectroscopic behavior of its constituent functional groups. This guide serves as a valuable resource for researchers and scientists in confirming the identity and purity of this compound in various research and development settings.
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